

Unraveling the Molecular Architecture of Chlorantholide B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorantholide B**

Cat. No.: **B1149302**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chlorantholide B, a sesquiterpenoid lactone isolated from the medicinal plant *Chloranthus elatior*, represents a class of natural products with significant interest in the scientific community. This technical guide provides an in-depth overview of the chemical structure elucidation of **Chlorantholide B**, presenting key data in a structured format, detailing experimental methodologies, and visualizing the logical workflow of the elucidation process.

Core Spectroscopic and Physicochemical Data

The structural determination of **Chlorantholide B** relies on a combination of spectroscopic techniques and physicochemical measurements. The key quantitative data are summarized below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₈ O ₃	--INVALID-LINK--
Molecular Weight	246.3 g/mol	--INVALID-LINK--
Physical Description	Powder	--INVALID-LINK--
Specific Rotation ([α]D ²⁰)	+74.7 (c 0.1, MeOH)	--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

The cornerstone of the structural elucidation of **Chlorantholide B** is the detailed analysis of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, in conjunction with mass spectrometry. While the specific NMR data for **Chlorantholide B** was reported by Wang et al. in 2012, a closely related analog, Chlorelactone B, isolated from the same plant, exhibits very similar spectroscopic features. The ¹H and ¹³C NMR data for Chlorelactone B are presented here as a reference.

Table 1: ¹H NMR Data of Chlorelactone B (a close analog of **Chlorantholide B**)

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.17	m	
1 β	1.68	m	
2 α	1.59	m	
2 β	1.63	m	
3 α	1.80	m	
3 β	2.12	m	
6 α	1.36	m	
6 β	1.46	m	
8	5.18	br s	
9	3.84	br s	
14	1.08	s	
15 α	4.92	s	
15 β	4.63	s	

Table 2: ¹³C NMR Data of Chlorelactone B (a close analog of **Chlorantholide B**)

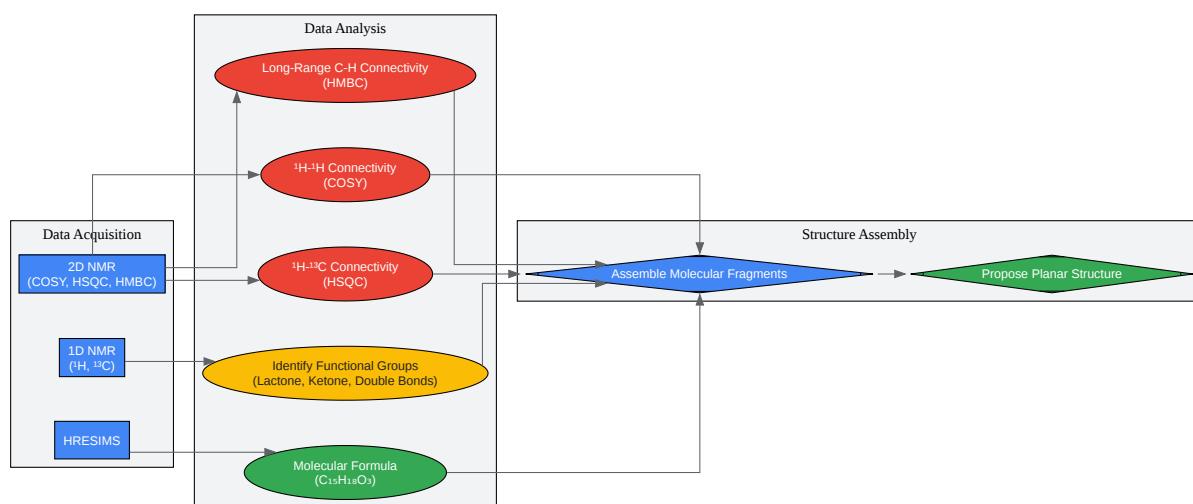
Position	δ C (ppm)	Type
1	49.5	CH ₂
2	19.5	CH ₂
3	38.3	CH ₂
4	147.8	C
5	41.9	CH
6	27.4	CH ₂
7	120.1	C
8	83.1	CH
9	75.0	CH
10	44.7	C
11	169.8	C
12	175.2	C
13		
14	17.1	CH ₃
15	107.4	CH ₂

Experimental Protocols

The elucidation of the structure of **Chlorantholide B** involves a series of standard experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

The dried and powdered whole plants of *Chloranthus elatior* are typically extracted with a solvent such as 95% ethanol. The resulting crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the sesquiterpenoids, is subjected to repeated column chromatography on silica


gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., Bruker AM-400 or Avance III 600) using deuterated solvents such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Structure Elucidation Workflow

The logical flow of deducing the chemical structure of **Chlorantholide B** from the raw spectroscopic data is a stepwise process. This involves piecing together molecular fragments based on correlations observed in the 2D NMR spectra.


[Click to download full resolution via product page](#)

A flowchart illustrating the workflow for elucidating the planar structure of **Chlorantholide B**.

Relative and Absolute Stereochemistry Determination

Once the planar structure is established, the relative stereochemistry is determined through Nuclear Overhauser Effect (NOE) experiments (e.g., ROESY or NOESY). The absolute configuration is often determined by comparing experimental electronic circular dichroism

(ECD) spectra with calculated spectra, or by X-ray crystallography if suitable crystals can be obtained.

[Click to download full resolution via product page](#)

The process for determining the stereochemistry of **Chlorantholide B**.

This comprehensive approach, integrating various analytical techniques, allows for the unambiguous determination of the complex three-dimensional structure of **Chlorantholide B**, paving the way for further investigation into its biological activities and potential therapeutic applications.

- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Chlorantholide B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1149302#chemical-structure-elucidation-of-chlorantholide-b\]](https://www.benchchem.com/product/b1149302#chemical-structure-elucidation-of-chlorantholide-b)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com